What is Erdosteine-13C4 and its primary use in research?
What is Erdosteine-13C4 and its primary use in research?
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Erdosteine-13C4, a stable isotope-labeled derivative of the mucolytic and antioxidant agent Erdosteine. This document details its primary applications in research, particularly in quantitative bioanalysis and pharmacokinetic studies, and provides insights into the broader pharmacological context of its unlabeled counterpart.
Introduction to Erdosteine-13C4
Erdosteine-13C4 is a synthetically produced version of Erdosteine in which four carbon atoms have been replaced with the stable, non-radioactive isotope, carbon-13. This isotopic labeling renders the molecule heavier than the endogenous or administered unlabeled drug. This mass difference is the cornerstone of its utility in modern analytical techniques, particularly those coupled with mass spectrometry.
The primary application of Erdosteine-13C4 in a research setting is as an internal standard for the quantitative analysis of Erdosteine in biological matrices such as plasma and serum.[1] Its chemical and physical properties are virtually identical to those of Erdosteine, ensuring that it behaves similarly during sample extraction, chromatographic separation, and ionization. This co-elution and similar behavior allow for precise and accurate quantification by correcting for variations in sample processing and instrument response. Additionally, Erdosteine-13C4 can be used as a tracer in pharmacokinetic studies to differentiate between exogenously administered drugs and endogenous levels of related compounds, and to elucidate metabolic pathways.[1]
Physicochemical Properties
The fundamental properties of Erdosteine-13C4 are crucial for its application in analytical method development.
| Property | Value | Reference |
| IUPAC Name | 2-[2-oxo-2---INVALID-LINK--ethyl]sulfanylacetic acid | |
| Molecular Formula | C₄¹³C₄H₁₁NO₄S₂ | |
| Molecular Weight | 253.28 g/mol | |
| Appearance | Off-White Solid | |
| Storage | 2-8°C for long-term storage |
Primary Use in Research: Bioanalytical Quantification
The gold standard for quantifying small molecules like Erdosteine in biological samples is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as Erdosteine-13C4, is best practice for these assays to ensure the highest accuracy and precision.
Representative Experimental Protocol: Quantification of Erdosteine in Human Plasma using LC-MS/MS with Erdosteine-13C4 as an Internal Standard
Disclaimer: The following protocol is a representative methodology constructed from published methods for Erdosteine analysis. While Erdosteine-13C4 is the ideal internal standard, the cited literature may have used other internal standards. This protocol is provided as a guide for researchers to develop a validated assay using Erdosteine-13C4.
Objective: To accurately quantify the concentration of Erdosteine in human plasma samples.
Materials:
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Erdosteine reference standard
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Erdosteine-13C4 (Internal Standard)
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Human plasma (with anticoagulant, e.g., K2EDTA)
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Methanol (LC-MS grade)
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Acetonitrile (LC-MS grade)
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Formic acid (LC-MS grade)
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Water (ultrapure)
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Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
Instrumentation:
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High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
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Tandem mass spectrometer with an electrospray ionization (ESI) source
Procedure:
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Preparation of Stock and Working Solutions:
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Prepare a 1 mg/mL stock solution of Erdosteine in methanol.
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Prepare a 1 mg/mL stock solution of Erdosteine-13C4 in methanol.
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From these stock solutions, prepare a series of working standard solutions of Erdosteine at various concentrations and a working solution of Erdosteine-13C4 (e.g., 100 ng/mL) by serial dilution with a methanol/water mixture.
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Sample Preparation (Solid Phase Extraction - SPE):
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To 200 µL of human plasma, add 20 µL of the Erdosteine-13C4 internal standard working solution and vortex.
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Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
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Load the plasma sample onto the conditioned SPE cartridge.
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Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
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Elute the analyte and internal standard with 1 mL of methanol.
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Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of the mobile phase.
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LC-MS/MS Analysis:
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Chromatographic Conditions:
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Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
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Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
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Flow Rate: 0.3 mL/min
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Injection Volume: 5 µL
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Mass Spectrometric Conditions:
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Ionization Mode: Electrospray Ionization (ESI), Positive
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Detection Mode: Multiple Reaction Monitoring (MRM)
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MRM Transitions (Hypothetical):
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Erdosteine: Q1 (m/z) 250.0 -> Q3 (m/z) 204.0
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Erdosteine-13C4: Q1 (m/z) 254.0 -> Q3 (m/z) 208.0
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Calibration and Quantification:
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Prepare a calibration curve by spiking blank plasma with known concentrations of Erdosteine standard solutions.
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Process the calibration standards and quality control (QC) samples alongside the unknown samples.
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Plot the peak area ratio of Erdosteine to Erdosteine-13C4 against the nominal concentration of the calibration standards.
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Determine the concentration of Erdosteine in the unknown samples using the regression equation of the calibration curve.
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Quantitative Data from Published Methods
The following tables summarize key quantitative parameters from published LC-MS/MS methods for Erdosteine, which provide a basis for the expected performance of an assay using Erdosteine-13C4.
Table 1: LC-MS/MS Method Parameters for Erdosteine Quantification
| Parameter | Method 1 | Method 2 |
| Internal Standard Used | Letosteine | Ibuprofen |
| Linearity Range (ng/mL) | 0.2 - 5000 | 1 - 5000 |
| Lower Limit of Quantification (LOQ) (ng/mL) | 0.2 | 1 |
| Intra-day Precision (%RSD) | < 4.76 | < 5 |
| Inter-day Precision (%RSD) | < 5.26 | < 5 |
| Intra-day Accuracy (%) | 99.6 - 105.0 | Not Reported |
| Inter-day Accuracy (%) | 95.0 - 100.5 | Not Reported |
| Mean Recovery (%) | Not Reported | 97.8 - 102.4 |
| Reference | [2] | [3] |
Table 2: Mass Spectrometry Transitions for Erdosteine
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Erdosteine | 250 | 204 | [2] |
| Erdosteine | 249.9 | 231.8 | [3] |
Role in Understanding Erdosteine's Mechanism of Action and Metabolism
Erdosteine is a prodrug that undergoes bioactivation to its pharmacologically active metabolite, Metabolite 1 (M1), which contains a free thiol group.[4][5] This metabolic conversion is central to its therapeutic effects. Erdosteine-13C4 can be instrumental in tracing this metabolic pathway and quantifying the parent drug and its metabolites.
Bioactivation of Erdosteine to Metabolite 1 (M1)
The following diagram illustrates the metabolic conversion of Erdosteine.
Antioxidant and Anti-inflammatory Signaling Pathway
The active metabolite M1 exerts its antioxidant and anti-inflammatory effects, in part, by modulating the NF-κB signaling pathway.[4] Oxidative stress, often induced by stimuli like lipopolysaccharide (LPS), typically leads to the activation of NF-κB and subsequent pro-inflammatory cytokine production. Erdosteine's active metabolite can inhibit this process.
Conclusion
Erdosteine-13C4 is an indispensable tool for researchers in the fields of pharmacology, drug metabolism, and clinical chemistry. Its primary role as a stable isotope-labeled internal standard facilitates the development of robust, accurate, and precise bioanalytical methods for the quantification of Erdosteine. Furthermore, its application as a tracer is invaluable for elucidating the pharmacokinetic profile and metabolic fate of this important mucolytic and antioxidant drug. The methodologies and pathways described in this guide provide a solid foundation for the effective utilization of Erdosteine-13C4 in a research setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sensitive determination of erdosteine in human plasma by use of automated 96-well solid-phase extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Simultaneous determination of erdosteine and its active metabolite in human plasma by liquid chromatography-tandem mass spectrometry with pre-column derivatization] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory Effect of Erdosteine in Lipopolysaccharide-Stimulated RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of erdosteine and its metabolites on bacterial adhesiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
